molecular formula C19H20N2O6S2 B2772628 (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173530-97-6

(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2772628
CAS RN: 1173530-97-6
M. Wt: 436.5
InChI Key: JESJBSDRAVUEGW-FMQUCBEESA-N
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Description

The compound is a derivative of 2,5-dimethylfuran , which is a low-boiling, flammable liquid that has been promoted as a sustainable biofuel . It also contains a benzo[d]thiazol-3(2H)-yl group, which is a common structure in many organic compounds, including some pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups, including the furan ring, the imino group, the methylsulfonyl group, and the benzo[d]thiazol-3(2H)-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its various functional groups. For example, the presence of the furan ring might contribute to its flammability .

Scientific Research Applications

Safety and Hazards

Based on its components, this compound could potentially be flammable and might pose risks if inhaled, swallowed, or in contact with skin .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential use as a biofuel, for example, research might focus on improving its synthesis process or studying its combustion properties .

properties

IUPAC Name

ethyl 2-[2-(2,5-dimethylfuran-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-5-26-17(22)10-21-15-7-6-13(29(4,24)25)9-16(15)28-19(21)20-18(23)14-8-11(2)27-12(14)3/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESJBSDRAVUEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

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